![molecular formula C17H24N4O2 B7562432 6,7-Dimethoxy-2-(4-methylazepan-1-yl)quinazolin-4-amine](/img/structure/B7562432.png)
6,7-Dimethoxy-2-(4-methylazepan-1-yl)quinazolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dimethoxy-2-(4-methylazepan-1-yl)quinazolin-4-amine, also known as DMQAA, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research. DMQAA has been found to have a unique mechanism of action that makes it a valuable tool for studying various biochemical and physiological processes.
Wirkmechanismus
6,7-Dimethoxy-2-(4-methylazepan-1-yl)quinazolin-4-amine acts as a partial agonist at the α7 nicotinic acetylcholine receptor, which is involved in various physiological processes such as learning and memory, inflammation, and pain perception. 6,7-Dimethoxy-2-(4-methylazepan-1-yl)quinazolin-4-amine has been found to bind to this receptor with high affinity, leading to the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
6,7-Dimethoxy-2-(4-methylazepan-1-yl)quinazolin-4-amine has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of pro-inflammatory cytokine production, and the induction of apoptosis in cancer cells. 6,7-Dimethoxy-2-(4-methylazepan-1-yl)quinazolin-4-amine has also been found to have neuroprotective effects, potentially making it a valuable tool for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6,7-Dimethoxy-2-(4-methylazepan-1-yl)quinazolin-4-amine is its high affinity for the α7 nicotinic acetylcholine receptor, making it a valuable tool for studying this receptor and its downstream signaling pathways. Additionally, 6,7-Dimethoxy-2-(4-methylazepan-1-yl)quinazolin-4-amine has been shown to have low toxicity, making it a relatively safe compound to use in lab experiments. However, one limitation of 6,7-Dimethoxy-2-(4-methylazepan-1-yl)quinazolin-4-amine is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 6,7-Dimethoxy-2-(4-methylazepan-1-yl)quinazolin-4-amine. One area of interest is the development of new drugs based on 6,7-Dimethoxy-2-(4-methylazepan-1-yl)quinazolin-4-amine's anti-inflammatory and anti-tumor properties. Additionally, further studies on the neuroprotective effects of 6,7-Dimethoxy-2-(4-methylazepan-1-yl)quinazolin-4-amine could lead to its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, more research is needed to fully understand the mechanism of action of 6,7-Dimethoxy-2-(4-methylazepan-1-yl)quinazolin-4-amine and its potential applications in various physiological processes.
Synthesemethoden
6,7-Dimethoxy-2-(4-methylazepan-1-yl)quinazolin-4-amine can be synthesized through a multi-step process involving the reaction of 2-chloro-6,7-dimethoxyquinazoline with 4-methylazepan-1-amine. The resulting product is then purified through various techniques to obtain pure 6,7-Dimethoxy-2-(4-methylazepan-1-yl)quinazolin-4-amine.
Wissenschaftliche Forschungsanwendungen
6,7-Dimethoxy-2-(4-methylazepan-1-yl)quinazolin-4-amine has been used in a variety of scientific research applications, including studies on the central nervous system, cancer, and inflammation. 6,7-Dimethoxy-2-(4-methylazepan-1-yl)quinazolin-4-amine has been found to have a high affinity for certain receptors in the brain, making it a valuable tool for studying neurological processes. Additionally, 6,7-Dimethoxy-2-(4-methylazepan-1-yl)quinazolin-4-amine has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
6,7-dimethoxy-2-(4-methylazepan-1-yl)quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-11-5-4-7-21(8-6-11)17-19-13-10-15(23-3)14(22-2)9-12(13)16(18)20-17/h9-11H,4-8H2,1-3H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBALJCDWJTZIJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-2-(4-methylazepan-1-yl)quinazolin-4-amine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.